molecular formula C13H24N2O3 B13045628 Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate

Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate

Cat. No.: B13045628
M. Wt: 256.34 g/mol
InChI Key: AHACRNPJDINPQJ-UHFFFAOYSA-N
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Description

Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate is a spirocyclic compound featuring a 2,5-diazaspiro[3.4]octane scaffold with a hydroxymethyl substituent at position 7 and a methyl group at position 3. Such compounds are critical in medicinal chemistry, particularly as intermediates for kinase inhibitors or central nervous system (CNS) therapeutics, where spirocyclic frameworks improve metabolic stability and target selectivity .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 7-(hydroxymethyl)-5-methyl-2,5-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-8-13(9-15)5-10(7-16)6-14(13)4/h10,16H,5-9H2,1-4H3

InChI Key

AHACRNPJDINPQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CN2C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate with formaldehyde under acidic conditions to introduce the hydroxymethyl group . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and minimize costs. This could involve the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences

The compound is compared to analogs with variations in ring systems, substituents, and heteroatoms (Table 1).

Compound Name CAS Number Core Structure Key Substituents Heteroatoms
Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate - Spiro[3.4]octane 7-Hydroxymethyl, 5-Methyl N
Tert-Butyl 8-(Hydroxymethyl)-5-Thia-2-Azaspiro[3.4]Octane-2-Carboxylate (SY125276) 1823417-97-5 Spiro[3.4]octane 8-Hydroxymethyl S (Thia)
5-Benzyl 2-Tert-Butyl-8-(Hydroxymethyl)-2,5-Diazaspiro[3.5]Nonane-2,5-Dicarboxylate (SY125277) 1823258-71-4 Spiro[3.5]nonane 8-Hydroxymethyl, 5-Benzyl N
tert-Butyl (1R,4R)-2,5-Diazabicyclo[2.2.2]Octane-2-Carboxylate 1240782-81-3 Bicyclo[2.2.2]octane - N

Key Observations :

  • Ring Systems : The target compound’s spiro[3.4]octane system provides distinct conformational constraints compared to bicyclo[2.2.2]octane derivatives (e.g., CAS 1240782-81-3), which have fused rings and higher rigidity .
  • Heteroatoms : Replacement of nitrogen with sulfur in SY125276 may alter electronic properties and hydrogen-bonding capacity, influencing solubility and target interactions .
Physicochemical Properties
  • Solubility : The hydroxymethyl group in the target compound increases hydrophilicity (clogP ~1.2 estimated) compared to SY125277 (clogP ~2.8 due to benzyl group) .
  • Stability : Bicyclo[2.2.2]octane derivatives (e.g., CAS 1240782-81-3) exhibit higher thermal stability due to reduced ring strain compared to spiro systems .

Biological Activity

Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate (CAS No. 1936549-36-8) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.31 g/mol
  • Structure : The compound features a diazaspiro framework, which has been associated with various biological activities.

Biological Activity Overview

Research indicates that compounds with a diazaspiro structure often exhibit diverse pharmacological properties, including:

  • Antimicrobial Activity : Compounds similar to Tert-butyl diazaspiro derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against drug-sensitive strains of tuberculosis .
  • Cancer Therapeutics : The diazaspiro scaffold has been linked to inhibitors of critical cancer-related pathways, including menin-MLL1 interactions and MAPK signaling modulation . These pathways are crucial for tumor growth and metastasis.
  • Neurological Effects : Some diazaspiro compounds have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. They may act by modulating neurotransmitter systems or reducing oxidative stress .

Case Studies and Experimental Data

  • Antitubercular Activity :
    • A study evaluated the activity of various diazaspiro derivatives against Mycobacterium tuberculosis using the resazurin microtiter plate assay (REMA). The results highlighted the potential of these compounds as antitubercular agents, with specific derivatives showing promising MIC values .
    CompoundMinimum Inhibitory Concentration (MIC)
    Compound A0.016 μg/mL
    Compound B0.128 μg/mL
    Tert-butyl derivativeTBD
  • Cancer Pathway Inhibition :
    • Research into the inhibition of menin-MLL1 interactions showed that certain diazaspiro derivatives could effectively disrupt this pathway, which is pivotal in acute leukemia treatment. The structural modifications in these compounds significantly influenced their binding affinity and inhibitory potency .
  • Neuroprotective Effects :
    • In vitro studies indicated that some diazaspiro compounds could protect astrocytes from amyloid-beta-induced toxicity, suggesting potential applications in Alzheimer's disease treatment. The mechanisms involved include the reduction of pro-inflammatory cytokines and oxidative stress markers .

Synthesis Methods

The synthesis of this compound involves several steps that can be optimized for yield and purity:

  • Initial Reaction : Ethyl malonate is reacted with appropriate amines under controlled conditions.
  • Cyclization : A key step involves cyclization to form the spiro structure, typically using reagents like cesium carbonate.
  • Final Modifications : The introduction of hydroxymethyl and carboxylate groups is achieved through careful manipulation of reaction conditions.

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